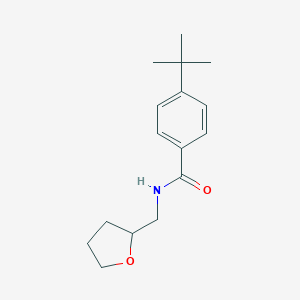
8-(butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune system. This compound has gained significant attention in recent years due to its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 8-(Butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of this compound. This compound is an enzyme that recognizes foreign DNA and initiates the production of cyclic GMP-AMP (cGAMP), which in turn activates the immune response. By inhibiting this compound, this compound can prevent the production of cGAMP and modulate the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This compound can modulate the immune response and potentially provide insights into the mechanisms underlying various autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-(Butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potent inhibition of this compound. This compound can be used to investigate the role of this compound in various immunological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 8-(Butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to investigate the role of this compound in various autoimmune diseases and to determine whether this compound can be used as a potential therapeutic agent. Another direction is to explore the potential of this compound in modulating the immune response in cancer and infectious diseases. Additionally, further research is needed to determine the safety and potential toxicity of this compound in various experimental systems.
Conclusion:
In conclusion, this compound is a potent inhibitor of this compound, which plays a crucial role in the innate immune system. This compound has significant potential in scientific research, particularly in the field of immunology. However, further research is needed to explore its potential applications and to determine its safety and potential toxicity in various experimental systems.
Synthesemethoden
The synthesis of 8-(Butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. The first step is the reaction between 7-bromo-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione and butyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then reacted with dodecyl bromide in the presence of a palladium catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
One of the primary applications of 8-(Butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is in the field of immunology. As mentioned earlier, this compound is a potent inhibitor of this compound, which is an important enzyme involved in the innate immune response. By inhibiting this compound, this compound can modulate the immune response and provide insights into the mechanisms underlying various autoimmune diseases.
Eigenschaften
IUPAC Name |
8-butylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-26-18-19(23-22(26)29-17-7-5-2)25(3)21(28)24-20(18)27/h4-17H2,1-3H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMFBIGRJNLPMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B406119.png)
![3-{[(3-Iodo-4-methylphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B406120.png)
![N-[2-(benzyloxy)benzylidene]-N-[4-(diethylamino)phenyl]amine](/img/structure/B406123.png)

![N-[4-(benzyloxy)benzylidene]-N-(3-iodo-4-methylphenyl)amine](/img/structure/B406127.png)
![N-[4-(diethylamino)phenyl]-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406129.png)
![1-[(5-Bromo-2-thienyl)methylene]-2-(2-nitrophenyl)hydrazine](/img/structure/B406131.png)
![N-(3-bromo-4-methylphenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406132.png)
![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B406135.png)
![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)
![2-[(4-Isopropylbenzylidene)amino]benzamide](/img/structure/B406137.png)
![4-ethoxy-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406138.png)

![2-({(e)-[4-(Methylsulfanyl)phenyl]methylene}amino)benzamide](/img/structure/B406141.png)